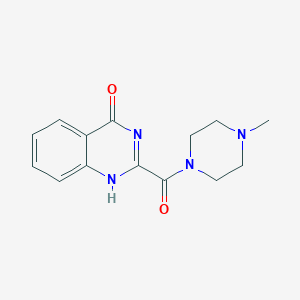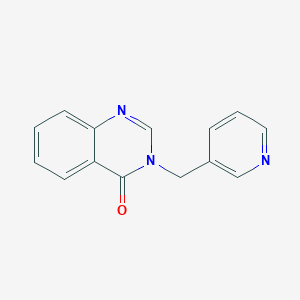![molecular formula C19H17BrN2O3S B252088 N-(2-{[(4-bromo-3-methoxynaphthalen-2-yl)carbonyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B252088.png)
N-(2-{[(4-bromo-3-methoxynaphthalen-2-yl)carbonyl]amino}ethyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-{[(4-bromo-3-methoxynaphthalen-2-yl)carbonyl]amino}ethyl)thiophene-2-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as BPTES, and it has been studied for its ability to inhibit the activity of glutaminase, an enzyme that plays a crucial role in cancer cell metabolism.
Mecanismo De Acción
BPTES inhibits the activity of glutaminase by binding to its active site. Glutaminase catalyzes the conversion of glutamine to glutamate, which is then used by cancer cells to produce energy and other essential molecules. By inhibiting glutaminase, BPTES disrupts this process and induces cell death in cancer cells.
Biochemical and Physiological Effects:
BPTES has been shown to induce cell death in cancer cells both in vitro and in vivo. It has also been shown to reduce tumor growth in animal models of cancer. BPTES has been found to be selective for cancer cells, with minimal effects on normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPTES has several advantages for lab experiments. It is a specific inhibitor of glutaminase, and its effects on cancer cells can be easily measured using assays such as cell viability assays and apoptosis assays. However, BPTES has some limitations, including its low solubility in aqueous solutions and its potential for off-target effects.
Direcciones Futuras
There are several future directions for research on BPTES. One area of interest is the development of more potent and selective inhibitors of glutaminase based on the structure of BPTES. Another area of interest is the investigation of the role of glutaminase in other diseases, such as neurodegenerative diseases and metabolic disorders. Additionally, the combination of BPTES with other cancer therapies is an area of active research.
Métodos De Síntesis
The synthesis of BPTES involves the reaction of 4-bromo-3-methoxynaphthalene-2-carbonyl chloride with thiophene-2-carboxamide in the presence of a base such as triethylamine. The resulting compound is then treated with ethylenediamine to yield N-(2-{[(4-bromo-3-methoxynaphthalen-2-yl)carbonyl]amino}ethyl)thiophene-2-carboxamide.
Aplicaciones Científicas De Investigación
BPTES has been studied for its potential applications in cancer research. Glutaminase is an enzyme that is overexpressed in many types of cancer cells, and its activity is essential for cancer cell metabolism. By inhibiting the activity of glutaminase, BPTES has been shown to induce cell death in cancer cells while sparing normal cells.
Propiedades
Fórmula molecular |
C19H17BrN2O3S |
|---|---|
Peso molecular |
433.3 g/mol |
Nombre IUPAC |
N-[2-[(4-bromo-3-methoxynaphthalene-2-carbonyl)amino]ethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H17BrN2O3S/c1-25-17-14(11-12-5-2-3-6-13(12)16(17)20)18(23)21-8-9-22-19(24)15-7-4-10-26-15/h2-7,10-11H,8-9H2,1H3,(H,21,23)(H,22,24) |
Clave InChI |
HKYOKGLTCBOYRU-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=CC=CC=C2C=C1C(=O)NCCNC(=O)C3=CC=CS3)Br |
SMILES canónico |
COC1=C(C2=CC=CC=C2C=C1C(=O)NCCNC(=O)C3=CC=CS3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[3-(dimethylamino)propyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B252015.png)
![3-[2-(dimethylamino)ethyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B252016.png)
![3-benzyl-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2H-chromen-2-one](/img/structure/B252022.png)


![3-[3-(dimethylamino)propyl]-4(3H)-quinazolinone](/img/structure/B252025.png)
![2,5-dichloro-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B252033.png)
![N-[2-(2-naphthoylamino)ethyl]-2-pyrazinecarboxamide](/img/structure/B252037.png)
![6-methyl-N-[2-(2-naphthoylamino)ethyl]nicotinamide](/img/structure/B252040.png)
![N-[2-({[3-(benzyloxy)phenyl]carbonyl}amino)ethyl]-6-methylpyridine-3-carboxamide](/img/structure/B252041.png)
![N-{2-[(diphenylacetyl)amino]ethyl}-6-methylpyridine-3-carboxamide](/img/structure/B252042.png)
![N-(2-{[(3,4-dimethylphenyl)carbonyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B252044.png)
![N-(2-{[(2-methoxy-3-methylphenyl)carbonyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B252047.png)
![N-{2-[(naphthalen-2-ylcarbonyl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B252049.png)